1-Iodo-2-methyl-4-propoxybenzene
Description
1-Iodo-2-methyl-4-propoxybenzene is an aromatic compound featuring an iodine atom at position 1, a methyl group at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 2. The iodine atom enhances electrophilic substitution reactivity, while the methyl and propoxy groups modulate steric bulk and polarity.
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-iodo-2-methyl-4-propoxybenzene |
InChI |
InChI=1S/C10H13IO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KLRSFZHQQFEBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
1-Iodo-4-methoxy-2-methylbenzene ()
- Structure : Methoxy (-OCH₃) at position 4, methyl at position 2.
- Key Differences: Substituent Size: Methoxy is smaller than propoxy, reducing steric hindrance. Crystallography: Planar molecular structures are common in iodo-methoxy analogs, but intra-molecular interactions (e.g., I···O) may vary with substituent flexibility .
1-Iodo-4-(prop-2-ynyloxy)benzene ()
- Structure : Propynyloxy (-OCH₂C≡CH) at position 3.
- Key Differences :
- Electronic Effects : The triple bond in propynyloxy introduces electron-withdrawing character, contrasting with the electron-donating propoxy group. This alters electrophilic substitution sites and reaction rates.
- Reactivity : The terminal alkyne may participate in click chemistry, offering synthetic versatility absent in 1-Iodo-2-methyl-4-propoxybenzene .
4-Iodo-1-isopropoxy-2-methoxybenzene ()
- Structure : Isopropoxy (-OCH(CH₃)₂) at position 1, methoxy at position 2.
- Polarity: Isopropoxy’s branching reduces polarity compared to propoxy, affecting solubility in polar solvents .
1-Iodo-4-methoxy-2-nitrobenzene ()
- Structure: Nitro (-NO₂) at position 2, methoxy at position 4.
- Key Differences: Electronic Effects: Nitro is a strong electron-withdrawing group, deactivating the ring and directing electrophilic attacks to specific positions. This contrasts with the electron-donating methyl and propoxy groups in the target compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-Iodo-2-methyl-4-propoxybenzene | C₁₀H₁₃IO | 276.11 g/mol | Propoxy (-OCH₂CH₂CH₃) | Moderate polarity, steric bulk |
| 1-Iodo-4-methoxy-2-methylbenzene | C₈H₉IO₂ | 248.06 g/mol | Methoxy (-OCH₃) | Higher electron density, smaller size |
| 1-Iodo-4-(prop-2-ynyloxy)benzene | C₉H₇IO | 258.06 g/mol | Propynyloxy (-OCH₂C≡CH) | Electron-withdrawing, reactive alkyne |
| 4-Iodo-1-isopropoxy-2-methoxybenzene | C₁₀H₁₃IO₂ | 292.11 g/mol | Isopropoxy (-OCH(CH₃)₂) | Lower polarity, increased steric bulk |
| 1-Iodo-4-methoxy-2-nitrobenzene | C₇H₆INO₃ | 279.03 g/mol | Nitro (-NO₂) | Strong deactivation, planar structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
